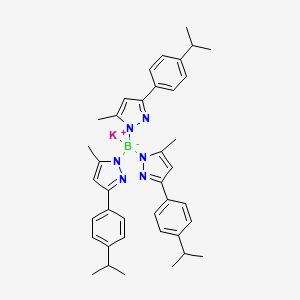

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is a coordination compound that features a borate core with three pyrazolyl ligands. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate typically involves the reaction of potassium borohydride with 3-(4-cumenyl)-5-methylpyrazole under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazolyl ligands can be substituted with other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride derivatives. Substitution reactions can result in the formation of new coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.

Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate involves its ability to coordinate with metal ions through its pyrazolyl ligands. This coordination can alter the electronic properties of the metal center, thereby influencing its reactivity and stability. The compound’s borate core also plays a crucial role in stabilizing the overall structure and facilitating various chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium hydrotris(3,5-dimethylpyrazol-1-YL)borate

- Potassium hydrotris(3-phenylpyrazol-1-YL)borate

- Potassium hydrotris(3-(2-pyridyl)pyrazol-1-YL)borate

Uniqueness

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is unique due to the presence of the 4-cumenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and materials science .

Actividad Biológica

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate (K[HB(3-cumenyl-5-methylpyrazol-1-yl)3]) is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological implications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C30H28BKN6

- Molecular Weight : 522.49 g/mol

- CAS Number : 185034-21-3

The compound belongs to the class of hydrotris(pyrazolyl)borates, which are known for their coordination chemistry and biological applications. The presence of the 4-cumenyl and 5-methyl substitutions on the pyrazole rings enhances its steric and electronic properties, potentially influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of boron trifluoride with 3-(4-cumenyl)-5-methylpyrazole in the presence of potassium hydroxide. The resulting product is purified through recrystallization techniques to achieve high purity levels suitable for biological assays.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various pyrazole derivatives, including those related to this compound. For instance, compounds with similar structures have shown significant activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Potassium hydrotris(3-cumenyl) | Broad-spectrum antimicrobial | 10 - 50 |

| Related pyrazole derivatives | Antibacterial (e.g., Gentamicin) | 0.1 - 0.6 |

Antitumor Activity

Research into the antitumor properties of related compounds indicates that this compound may exhibit potential as an anticancer agent. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Enzyme Inhibition

Another significant area of interest is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism implicated in cancer and bacterial growth. Compounds similar to this compound have been evaluated for their inhibitory effects on DHFR, with promising results indicating potential therapeutic applications.

Case Studies

-

Study on Antimicrobial Activity :

A study published in PubMed evaluated a series of pyrazole derivatives for their antimicrobial activity. The findings suggested that compounds with structural similarities to this compound exhibited significant antibacterial effects comparable to established antibiotics . -

Antitumor Screening :

A systematic screening of pyrazole-based compounds revealed that certain derivatives demonstrated notable cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Propiedades

InChI |

InChI=1S/C39H45BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27H,1-9H3;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFWEBSUMBEONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45BKN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.